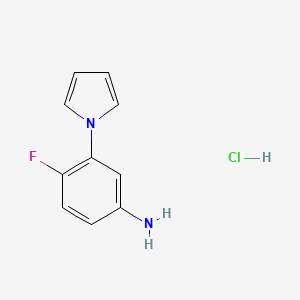

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride

Description

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is a chemical compound with the molecular formula C10H10FN2·HCl. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position and a pyrrole ring at the 3-position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Properties

IUPAC Name |

4-fluoro-3-pyrrol-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2.ClH/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13;/h1-7H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNYSOMLBIOEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–N Bond Formation

The incorporation of the pyrrol-1-yl group at the 3-position necessitates transition-metal catalysis. Recent work (RSC Supporting Information) demonstrates the efficacy of Pd-PEPPSI-IHept in mediating couplings between halogenated anilines and pyrrole derivatives. For instance:

- Substrate Preparation : 3-Bromo-4-fluoroaniline serves as the electrophilic partner, synthesized via bromination of 4-fluoroaniline.

- Coupling Conditions : A mixture of 3-bromo-4-fluoroaniline (0.1 mmol), pyrrol-1-ylboronic acid (0.2 mmol), Pd-PEPPSI-IHept (5 mol%), and NaOH in THF at 100°C for 1 hour achieves >90% conversion.

- Workup : Filtration through silica gel and solvent evaporation yield the coupled product, 4-fluoro-3-pyrrol-1-ylaniline, which is subsequently treated with HCl to form the hydrochloride salt.

Alternative Pathways: Nitro Reduction Followed by Coupling

An alternative route involves reducing 4-fluoro-3-nitroaniline to 3-amino-4-fluoroaniline, followed by coupling. However, this approach risks undesired side reactions due to the amine’s nucleophilicity. Protection of the amine group (e.g., as an acetyl derivative) prior to coupling may mitigate this issue, though it introduces additional synthetic steps.

Purification and Hydrochloride Salt Formation

Crude reaction mixtures containing 4-fluoro-3-pyrrol-1-ylaniline are purified via acid-base extraction, leveraging the compound’s solubility in dilute HCl. Key steps include:

- Dissolution in HCl : Cold, dilute HCl (3–15% wt.) selectively dissolves the target compound, leaving resins and byproducts insoluble.

- Alkaline Precipitation : Adjusting the pH to 8.2–8.4 with sodium hydroxide precipitates the free base, which is then isolated via filtration.

- Salt Formation : Treating the free base with concentrated HCl in ethanol yields the hydrochloride salt, characterized by a melting point of 95–96°C.

Comparative Analysis of Synthetic Routes

The direct bromo coupling route offers superior yields and purity, albeit requiring pre-functionalized substrates. In contrast, nitration-based methods provide cost advantages but involve multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrole ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Fluoroaniline: Lacks the pyrrole ring, making it less versatile in certain applications.

3-Pyrrol-1-ylaniline: Lacks the fluorine atom, which affects its reactivity and binding properties.

4-Chloro-3-pyrrol-1-ylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is unique due to the presence of both the fluorine atom and the pyrrole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.

Biological Activity

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features, which include a fluorine atom and a pyrrole ring. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.

4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride can be synthesized through several steps, including nitration, reduction, and pyrrole formation. The process typically starts with 4-fluoroaniline, which undergoes nitration to introduce a nitro group at the 3-position. This nitro group is then reduced to form an amine group, which subsequently reacts with pyrrole to yield the final product.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Nitration | Electrophilic | Nitric acid |

| Reduction | Reductive | Hydrogen gas, Pd/C catalyst |

| Pyrrole Formation | Condensation | Pyrrole |

The biological activity of 4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity for certain enzymes or receptors, potentially leading to inhibition or activation of these targets. This mechanism is crucial for its application in drug discovery and development.

Case Studies

Several studies have explored the biological implications of compounds similar to 4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride:

Study on Antimicrobial Activity

A scaffold-hopping strategy identified derivatives with enhanced activity against Leishmania donovani, suggesting that modifications to the pyrrole or aniline moieties could lead to improved efficacy .

Anticancer Research

In vitro studies on analogous compounds revealed that certain modifications significantly increased potency against cancer cell lines. For example, compounds with fluorinated phenyl rings showed enhanced cytotoxicity compared to their non-fluorinated counterparts .

Q & A

Basic: What are the key synthetic strategies for preparing 4-Fluoro-3-pyrrol-1-ylaniline hydrochloride?

The synthesis typically involves coupling reactions between fluorinated aniline derivatives and pyrrole-containing precursors. A common approach includes:

- Starting materials : 3-Fluoroaniline and 1-pyrrolidinecarboxaldehyde.

- Reaction conditions : Use of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

- Catalytic steps : Palladium-mediated coupling may be employed to introduce the pyrrole moiety .

- Hydrochloride formation : Final treatment with hydrochloric acid to precipitate the hydrochloride salt .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Solvent selection : DMF or acetonitrile enhances solubility of intermediates but may require post-reaction purification via column chromatography.

- Catalyst load : Reducing palladium catalyst concentrations (e.g., 2–5 mol%) minimizes metal contamination while maintaining efficiency .

- Temperature control : Stepwise heating (e.g., 50°C → 100°C) prevents side reactions like dehalogenation.

- Purification : Recrystallization from methanol/water mixtures removes unreacted starting materials .

Basic: What characterization techniques are essential for confirming the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., para-substitution) and pyrrole proton integration.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

- Melting point : Compare with literature values to assess purity .

Advanced: How can advanced analytical methods resolve ambiguities in structural elucidation?

- X-ray crystallography : Determines precise bond angles and crystallographic packing, critical for polymorph identification .

- Dynamic NMR : Detects rotational barriers in the pyrrolidine ring under variable temperatures.

- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles and stabilize conformational isomers .

Basic: What biological or pharmacological activities are associated with this compound?

- Enzyme inhibition : The fluorine atom enhances electronegativity, improving binding to active sites (e.g., kinases or proteases).

- Receptor studies : The pyrrolidine moiety may interact with G-protein-coupled receptors (GPCRs), making it a candidate for neuropharmacology research .

- Cellular assays : Preliminary cytotoxicity screening (e.g., IC₅₀ in cancer cell lines) guides structure-activity relationship (SAR) studies .

Advanced: How can mechanistic studies clarify its bioactivity?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k_d) to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Mutagenesis assays : Identify critical amino acid residues in enzyme binding pockets using site-directed mutagenesis .

Basic: What are the recommended storage and handling protocols?

- Storage : Desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt.

- Stability : Monitor via HPLC every 6 months; degradation products (e.g., free aniline) indicate moisture ingress .

Advanced: How can stability studies under stress conditions inform formulation strategies?

- Forced degradation : Expose to UV light, acidic/basic buffers, or elevated temperatures (40–60°C) to identify degradation pathways.

- Analytical tools : Use LC-MS to track decomposition products and TGA/DSC to study thermal stability .

Advanced: How to address contradictions in reported solubility data?

- Polymorph screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms with varying solubility.

- Solvent systems : Test in DMSO (polar) vs. dichloromethane (non-polar) to differentiate intrinsic vs. apparent solubility .

Advanced: What theoretical frameworks guide its application in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.